molecular formula C5H8FNO2 B7934119 3-Fluoropyrrolidine-2-carboxylic acid

3-Fluoropyrrolidine-2-carboxylic acid

Cat. No. B7934119
M. Wt: 133.12 g/mol
InChI Key: WLGLSRHRSYWDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoropyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H8FNO2 and its molecular weight is 133.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoropyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoropyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Medicinal Chemistry Applications : 4-Fluoropyrrolidine derivatives, closely related to 3-Fluoropyrrolidine, are used in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives have been synthesized and converted to various useful intermediates, demonstrating their utility in the preparation of medicinal compounds (Singh & Umemoto, 2011).

  • Intramolecular Aminofluorination : A study showed that boron trifluoride etherate can act as an efficient fluorinating agent in the intramolecular aminofluorination of homoallylic amines to produce 3-fluoropyrrolidines. This process is facilitated by hypervalent iodine(III) reagent at room temperature, suggesting a potential synthetic application for 3-Fluoropyrrolidine derivatives (Cui et al., 2014).

  • Antibacterial Agents : Pyridonecarboxylic acids with amino- and hydroxy-substituted cyclic amino groups, including 3-aminopyrrolidine, have shown promising results as antibacterial agents. Their synthesis and antibacterial activity have been a subject of study, highlighting the role of fluoropyrrolidine derivatives in developing new antibacterial drugs (Egawa et al., 1984).

  • Metabolic Activation in Drug Development : Research on fluoropyrrolidine dipeptidyl peptidase-IV inhibitors explored their metabolic activation by rat liver microsomes. This study provides insights into the bioactivation processes of drugs containing fluoropyrrolidine rings, which is crucial for drug safety and efficacy (Xu et al., 2004).

  • Antitumor Agents : Compounds with aminopyrrolidine derivatives at the C-7 position have shown potent cytotoxic activity, making them potential candidates for antitumor agents. The structure-activity relationships of these compounds have been investigated, demonstrating the importance of fluoropyrrolidine derivatives in cancer research (Tsuzuki et al., 2004).

properties

IUPAC Name

3-fluoropyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGLSRHRSYWDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoropyrrolidine-2-carboxylic acid
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.